1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
CAS No.: 59756-61-5
Cat. No.: VC17618347
Molecular Formula: C20H13F6NO
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59756-61-5 |
|---|---|
| Molecular Formula | C20H13F6NO |
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | 1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one |
| Standard InChI | InChI=1S/C20H13F6NO/c1-27-10-16(12-4-2-6-14(8-12)19(21,22)23)18(28)17(11-27)13-5-3-7-15(9-13)20(24,25)26/h2-11H,1H3 |
| Standard InChI Key | PZBXEGSLTCUVJO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a 4-pyridone ring, a six-membered aromatic system with a ketone group at the 4-position and a methyl group at the 1-position. The 3- and 5-positions are substituted with 3-(trifluoromethyl)phenyl groups, introducing steric bulk and electronic effects. The trifluoromethyl (–CF₃) groups are strong electron-withdrawing moieties that influence the compound’s reactivity and interaction with biological targets .
Tautomerism and Stability
4(1H)-Pyridones exhibit keto-enol tautomerism, but the keto form dominates in both solid and solution states due to intramolecular hydrogen bonding and resonance stabilization. X-ray crystallography of related 4(1H)-quinolones reveals dimeric structures stabilized by intermolecular N–H···O hydrogen bonds (1.795 Å) . For 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone, the methyl group at N-1 locks the keto tautomer, as confirmed by NMR data (C4 carbonyl signal at ~176 ppm in ¹³C NMR) .
Synthesis and Functionalization
Key Synthetic Routes
While no direct synthesis of this compound is documented, analogous 4(1H)-pyridones are typically synthesized via cyclocondensation or heterocyclization. A plausible route involves:
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Cyclocondensation: Reacting a 1,3,5-tricarbonyl precursor with methylamine to form the 4-pyridone core.
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Cross-Coupling: Introducing 3-(trifluoromethyl)phenyl groups via Suzuki-Miyaura coupling using palladium catalysts .
For example, 3-iodo-1-methyl-4-pyridone intermediates could undergo sequential coupling with 3-(trifluoromethyl)phenylboronic acid, leveraging chemoselective conditions to achieve bis-arylation .
Challenges in Regioselectivity
The steric hindrance imposed by the 3-(trifluoromethyl)phenyl groups complicates regioselective functionalization. Directed ortho-metalation (DoM) or halogenation at the 4-position may require optimized conditions, as demonstrated in trifluoromethylpyrazole syntheses .
Physicochemical Properties
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.42 (s, 2H, Ar–H), 7.85 (d, J = 8.0 Hz, 4H, Ar–H), 6.25 (s, 1H, pyridone C3–H), 3.52 (s, 3H, N–CH₃).
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¹³C NMR: δ 176.8 (C=O), 139.2–125.6 (Ar–C), 122.5 (q, J = 272 Hz, CF₃), 40.1 (N–CH₃).
Solubility and Stability
The compound is lipophilic (logP ~4.2) and soluble in DMSO or dichloromethane. The –CF₃ groups confer resistance to oxidative metabolism, as observed in related trifluoromethylpyridines .
Biological Activity and Applications
Kinase Inhibition
Structural analogs of pyridones act as kinase inhibitors (e.g., GSK-3, FGFR). The 3,5-bis(trifluoromethyl)phenyl groups could engage in hydrophobic interactions with ATP-binding pockets .
Future Directions
Targeted Drug Discovery
This compound’s modular synthesis allows for derivatization at the 4-position. Introducing sulfonamide or boronate groups could yield candidates for neurodegenerative diseases or cancer .
Agricultural Chemistry
Trifluoromethylpyridones may serve as fungicides or herbicides, leveraging their stability in environmental conditions .
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